molecular formula C22H25N3O B4288333 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine

2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine

Cat. No. B4288333
M. Wt: 347.5 g/mol
InChI Key: XZUGBJKSPPHOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine, also known as DPM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been shown to have various potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-depressant. In cancer research, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation is a common feature of many diseases, and 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Moreover, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to have anti-depressant effects by increasing the levels of neurotransmitters in the brain.

Mechanism of Action

The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to induce cell cycle arrest and apoptosis in cancer cells. Inflammation is regulated by various signaling pathways, and 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation. In depression research, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to increase the levels of neurotransmitters, such as serotonin and norepinephrine, in the brain.
Biochemical and Physiological Effects
2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and modulation of neurotransmitter levels. Moreover, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine in lab experiments is its high selectivity towards cancer cells, which reduces the risk of off-target effects. Moreover, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has low toxicity, making it a safer option for in vivo studies. However, one of the limitations of using 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine is its low solubility in water, which may affect its bioavailability and limit its therapeutic efficacy.

Future Directions

There are several future directions for 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine research, including optimization of the synthesis method to improve yield and purity, elucidation of the mechanism of action, and evaluation of its therapeutic efficacy in animal models. Moreover, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine can be further modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Additionally, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine can be used in combination with other therapeutic agents to enhance its efficacy and reduce the risk of drug resistance.
Conclusion
In conclusion, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine involves the reaction of 2-(2,2-diphenylethyl)morpholine with 1H-imidazole-2-carboxaldehyde in the presence of a catalyst. 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to have various potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-depressant. The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine is not fully understood, but it is believed to act through multiple pathways. Moreover, 2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine has been found to have low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent for further research.

properties

IUPAC Name

2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)15-20-16-25(13-14-26-20)17-22-23-11-12-24-22/h1-12,20-21H,13-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUGBJKSPPHOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=NC=CN2)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,2-diphenylethyl)-4-(1H-imidazol-2-ylmethyl)morpholine

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